- An Easy Route to (Hetero)arylboronic Acids, Chemistry - A European Journal, 2014, 20(22), 6608-6612
Cas no 94839-07-3 ((2H-1,3-benzodioxol-5-yl)boronic acid)
O ácido (2H-1,3-benzodioxol-5-il)borônico é um composto orgânico contendo um grupo borônico ligado a um núcleo benzodioxol. Este reagente é amplamente utilizado em reações de acoplamento cruzado, como as reações de Suzuki-Miyaura, devido à sua alta reatividade e estabilidade em condições padrão. Sua estrutura benzodioxol confere propriedades eletrônicas específicas, facilitando a formação de ligações carbono-carbono em sínteses orgânicas complexas. O composto é particularmente útil na produção de intermediários farmacêuticos e materiais funcionais, oferecendo alta pureza e rendimento consistente. Sua solubilidade em solventes orgânicos comuns, como THF e DMF, torna-o versátil em aplicações laboratoriais e industriais.
94839-07-3 structure
Product Name:(2H-1,3-benzodioxol-5-yl)boronic acid
N.o CAS:94839-07-3
MF:C7H7BO4
MW:165.939082384109
MDL:MFCD01009695
CID:61751
PubChem ID:2734371
Update Time:2025-06-22
(2H-1,3-benzodioxol-5-yl)boronic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzo[d][1,3]dioxol-5-ylboronic acid
- 3,4-Methylenedioxyphenylboronic acid
- 3,4-(Methylenedioxy)benzeneboronic acid
- 1,3-Benzodioxole-5-boronic acid~3,4-(Methylenedioxy)phenylboronic acid
- 1,3-Benzodioxol-5-ylboronic acid
- 3,4-(Methylenedioxy)phenylboronic acid
- 3,4-(Methylenedioxy)phenylboronic Acid (contains varying amounts of Anhydride)
- 1,3-Benzodioxole-5-boronic acid
- 3,4
- 3,4-Methylenedioxybenzeneboronic acid
- BORONIC ACID,B-1,3-BENZODIOXOL-5-YL-
- Methylcyclopentadiene diMer
- 3,4-(Methylenedioxy)benzeneboronic Acid (contains varying amounts of Anhydride)
- 3,4-Methylenedioxyphenyl boronic acid
- Boronic acid, 1,3-benzodioxol-5-yl-
- (2H-1,3-BENZODIOXOL-5-YL)BORONIC ACID
- 5-benzo[d][1,3]dioxole boronic acid
- (3,4-methylenedioxyphenyl)boronic acid
- 3,4-Methylenedioxyphenylboronic a
- B-1,3-Benzodioxol-5-ylboronic acid (ACI)
- Boronic acid, 1,3-benzodioxol-5-yl- (9CI)
- (1,3-Benzodioxol-5-yl)boronic acid
- (Benzodioxol-5-yl)boronic acid
- 1,3-Benzodioxolan-5-ylboronic acid
- (1,3-dioxaindan-5-yl)boronic acid
- (3,4-methylenedioxy)benzeneboronic acid
- AKOS009159266
- AB07960
- BP-11813
- Z381540928
- GS-6344
- DB-010505
- 3,4-(methylenedioxy) phenylboronic acid
- SCHEMBL30231
- benzo[1,3]dioxol-5-yl-boronic acid
- CS-W003981
- (3,4-methylenedioxyphenyl)-boronic acid
- 3,4-methylenedioxyphenyl-boronic acid
- EN300-212504
- SY014778
- Q-102220
- BENZO[1,3]DIOXOLE-5-BORONIC ACID
- 2H-1,3-benzodioxol-5-ylboronic acid
- Benzo[d][1,3]dioxol-5-ylboronicacid
- M2035
- 3,4-methylenedioxy-phenyl boronic acid
- DTXSID10370261
- 3,4-methylene dioxyphenylboronic acid
- 4-methylenedioxyphenylboronic acid
- CHEMBL141313
- A22896
- MFCD01009695
- 5-benzo[1,3]dioxolylboronic acid
- 1,3-benzodioxol-5-yl boronic acid
- 94839-07-3
- 3,4-methylenedioxybenzene boronic acid
- BDBM50067897
- RARECHEM AH PB 0145
- TIMTEC-BB SBB003898
- 3,4-Methylenedioxyphenylboroni
- (2H-1,3-benzodioxol-5-yl)boronic acid
-
- MDL: MFCD01009695
- Inchi: 1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2
- Chave InChI: CMHPUBKZZPSUIQ-UHFFFAOYSA-N
- SMILES: OB(C1C=C2C(OCO2)=CC=1)O
- BRN: 5523347
Propriedades Computadas
- Massa Exacta: 166.04400
- Massa monoisotópica: 166.044
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 1
- Complexidade: 164
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 58.9
- Carga de Superfície: 0
Propriedades Experimentais
- Cor/Forma: 固体
- Densidade: 1.423
- Ponto de Fusão: 224-229 °C (lit.)
- Ponto de ebulição: 347.3±52.0℃ at 760 mmHg
- Ponto de Flash: 163.867℃
- PSA: 58.92000
- LogP: -0.90490
- Solubilidade: 未确定
- pka: 8.48±0.20(Predicted)
(2H-1,3-benzodioxol-5-yl)boronic acid Informações de segurança
-
Símbolo:
- Pedir:警告
- Palavra de Sinal:Warning
- Declaração de perigo: H315,H319,H335
-
Declaração de Advertência:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S37/39-S26
-
Identificação dos materiais perigosos:
- Frases de Risco:R36/37/38
- Classe de Perigo:IRRITANT
- Condição de armazenamento:Store at room temperature
(2H-1,3-benzodioxol-5-yl)boronic acid Dados aduaneiros
- CÓDIGO SH:2932999099
- Dados aduaneiros:
中国海关编码:
2932999099概述:
2932999099. 其他仅含氧杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2H-1,3-benzodioxol-5-yl)boronic acid Preçomais >>
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| Fluorochem | 011004-1g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M104500-5g |
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¥95.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M104500-1g |
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| Alichem | A159001870-100g |
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| Chemenu | CM137008-100g |
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94839-07-3 | 98% | 100g |
$294 | 2021-08-05 |
(2H-1,3-benzodioxol-5-yl)boronic acid Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; pH 8
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; pH 8
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates, Chemistry - A European Journal, 2021, 27(13), 4322-4326
Método de produção 3
Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 3 h, rt → reflux; reflux → -78 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referência
- Efforts Directed toward the Synthesis of Colchicine: Application of Palladium-Catalyzed Siloxane Cross-Coupling Methodology, Journal of Organic Chemistry, 2005, 70(22), 8948-8955
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium acetate , Diboronic acid Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Methanol ; 3 h, 40 °C
Referência
- Process for preparing organic boronic acid derivatives using diboronic acid, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Catalysts: Butyl bromide
Referência
- Preparation of 1,3-benzodioxole boron compounds, Chemiker-Zeitung, 1984, 108(9), 287-8
Método de produção 6
Condições de reacção
Referência
- Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis, European Journal of Medicinal Chemistry, 2018, 145, 96-112
Método de produção 7
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran
1.2 Reagents: Tributyl borate
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Tributyl borate
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
- Convergent routes to the [1,3]dioxolo[4,5-j]phenanthridin-6(5H)-one and 2,3,4,4a-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6[5H]-one nuclei. Application to syntheses of the Amaryllidaceae alkaloids crinasiadine, N-methylcrinasiadine and trisphaeridine, Australian Journal of Chemistry, 1994, 47(12), 2235-54
Método de produção 8
Condições de reacção
1.1 Reagents: Diboronic acid Solvents: Methanol ; 3 h, 15 °C
1.2 Reagents: Sodium bicarbonate
1.3 Reagents: Fructose Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Sodium bicarbonate
1.3 Reagents: Fructose Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referência
- Scalable, Metal- and Additive-Free, Photoinduced Borylation of Haloarenes and Quaternary Arylammonium Salts, Journal of the American Chemical Society, 2016, 138(9), 2985-2988
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 15 min, 0 °C
1.2 Reagents: Potassium carbonate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.2 Reagents: Potassium carbonate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
Referência
- Sequential One-Pot Access to Molecular Diversity through Aniline Aqueous Borylation, Journal of Organic Chemistry, 2014, 79(21), 10568-10580
Método de produção 10
Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 19 h, reflux
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 h, rt
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 h, rt
Referência
- An efficient synthesis of 8-substituted odoratine derivatives by the Suzuki coupling reaction, Journal of Chemical Sciences (Berlin, 2016, 128(3), 441-450
Método de produção 11
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; < -55 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Referência
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists., World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; < -55 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Referência
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists., World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran ; -78 °C; 4 h, rt
1.2 Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ; overnight, acidified, reflux
1.2 Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ; overnight, acidified, reflux
Referência
- Preparation of quinoxaline-6-carboxylic acid compounds for the inhibition of PASK, United States, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation, Organic Letters, 2021, 23(11), 4179-4184
Método de produção 15
Condições de reacção
1.1 Reagents: Water
Referência
- Rhodium-catalyzed asymmetric addition of arylboronic acids to 2H-chromenes leading to 3-arylchromane derivatives, Chemical Communications (Cambridge, 2019, 55(79), 11876-11879
Método de produção 16
Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 19 h, reflux
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
Referência
- Development of an efficient procedure for indole ring synthesis from 2-ethynylaniline derivatives catalyzed by Cu(II) salts and its application to natural product synthesis, Journal of Organic Chemistry, 2004, 69(4), 1126-1136
Método de produção 17
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Hexane ; < -55 °C; 30 min, < -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Referência
- Preparation of N-(4-{[(benzocycloheptenyl or benzoxepinyl)carbonyl]amino}benzyl) substituted quaternary ammonium salts for antagonizing CCR5, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -90 °C; 30 min, -90 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referência
- Preparation of 1-alkyl-4-benzoyl-5-hydroxypyrazole derivatives as herbicides, World Intellectual Property Organization, , ,
Método de produção 19
Condições de reacção
Referência
- Electron-Driven Nitration of Unsaturated Hydrocarbons, Angewandte Chemie, 2023, 62(28),
Método de produção 20
Condições de reacção
Referência
- Directed ortho Metalation (DoM)-Linked Corriu-Kumada, Negishi, and Suzuki-Miyaura Cross-Coupling Protocols: A Comparative Study, Synthesis, 2018, 50(22), 4395-4412
(2H-1,3-benzodioxol-5-yl)boronic acid Raw materials
- 4-Bromo-1,2-methylenedioxybenzene
- 5-Iodobenzo[d][1,3]dioxole
- 2H-1,3-benzodioxol-5-amine
- Tri-n-butyl Borate
(2H-1,3-benzodioxol-5-yl)boronic acid Preparation Products
(2H-1,3-benzodioxol-5-yl)boronic acid Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid
Número da Ordem:A11107
Estado das existências:in Stock
Quantidade:100g/500g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 20:57
Preço ($):154.0/769.0
E- mail:sales@amadischem.com
(2H-1,3-benzodioxol-5-yl)boronic acid Literatura Relacionada
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid
Pureza:99%/99%
Quantidade:100g/500g
Preço ($):154.0/769.0